molecular formula C9H11NO B1196529 5-acetyl-2,3-dihydro-1H-pyrrolizine CAS No. 55041-85-5

5-acetyl-2,3-dihydro-1H-pyrrolizine

Cat. No.: B1196529
CAS No.: 55041-85-5
M. Wt: 149.19 g/mol
InChI Key: NWSCEJHRUVCUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

5-Acetyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-acetyl-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation . By inhibiting these enzymes, the compound can reduce inflammation and provide therapeutic benefits. Additionally, it may interact with other molecular targets involved in cell signaling and regulation .

Properties

IUPAC Name

1-(6,7-dihydro-5H-pyrrolizin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)9-5-4-8-3-2-6-10(8)9/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSCEJHRUVCUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C2N1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335717
Record name 5-acetyl-2,3-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Acetyl-2,3-dihydro-1H-pyrrolizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55041-85-5
Record name 1-(2,3-Dihydro-1H-pyrrolizin-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55041-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-acetyl-2,3-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2,3-dihydro-1H-pyrrolizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

45.5 °C
Record name 5-Acetyl-2,3-dihydro-1H-pyrrolizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-acetyl-2,3-dihydro-1H-pyrrolizine in food chemistry?

A1: this compound is a significant compound in food chemistry as it contributes to the aroma profile of cooked foods. It forms during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This compound is particularly relevant to foods containing L-proline and D-glucose, such as baked goods, roasted coffee, and cooked meat. Understanding its formation and sensory properties can help food scientists tailor flavor profiles and enhance the sensory appeal of food products.

Q2: How is this compound formed?

A: The formation of this compound is a result of the Maillard reaction between L-proline and D-glucose when heated together. [] While the exact mechanism is complex, it involves a series of steps including condensation, cyclization, and rearrangements. Further research is needed to fully elucidate the detailed reaction pathway and the influence of factors such as temperature, pH, and water activity on the formation of this compound.

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